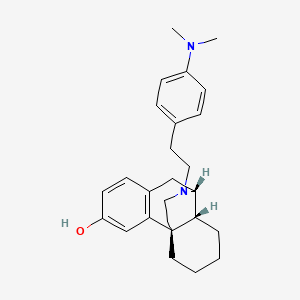
(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Step 1: Formation of the morphinan core through cyclization reactions.
Step 2: Introduction of the phenethyl group via Friedel-Crafts alkylation.
Step 3: Dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Step 4: Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the morphinan core to simpler amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, such as opioid receptors.
Medicine: Potential use as an analgesic or antitussive agent.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” likely involves binding to specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: An antitussive agent with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” may possess unique properties due to the presence of the dimethylamino group and the specific arrangement of its phenethyl substituent. These structural features could influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
CAS No. |
63732-69-4 |
|---|---|
Molecular Formula |
C26H34N2O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(1R,9R,10R)-17-[2-[4-(dimethylamino)phenyl]ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C26H34N2O/c1-27(2)21-9-6-19(7-10-21)12-15-28-16-14-26-13-4-3-5-23(26)25(28)17-20-8-11-22(29)18-24(20)26/h6-11,18,23,25,29H,3-5,12-17H2,1-2H3/t23-,25+,26+/m0/s1 |
InChI Key |
YAIARBNHRVQQRT-SKBVVQJISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















